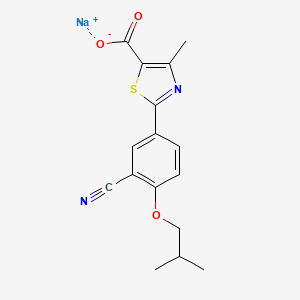

Febuxostat (sodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Febuxostat (sodium) is a non-purine, selective xanthine oxidase (XO) inhibitor approved for treating hyperuricemia and gout. It inhibits XO, the enzyme responsible for converting hypoxanthine to xanthine and xanthine to uric acid, thereby reducing serum uric acid (SUA) levels . Unlike allopurinol, a purine analogue, febuxostat’s non-competitive mechanism allows sustained enzyme inhibition even at low substrate concentrations, enhancing its efficacy . Clinical trials, such as the pivotal study by Becker et al. (2005), established its superiority over allopurinol in achieving target SUA levels (<6.0 mg/dL) in gout patients .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Initial Synthesis: The synthesis of febuxostat involves the reaction of 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid with various reagents.

Microneedle Formulation: Another innovative method involves the preparation of cubosomes of febuxostat using a bottom-up approach.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Febuxostat undergoes oxidation reactions, particularly in the presence of hydrogen peroxide.

Reduction: The compound can also be reduced under specific conditions, although this is less common.

Substitution: Febuxostat can participate in substitution reactions, especially when reacting with halogenated compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Substitution: Halogenated compounds such as isobutane bromide are used in substitution reactions.

Major Products Formed:

Oxidation Products: The oxidation of febuxostat can lead to the formation of various oxidized derivatives.

Substitution Products: Substitution reactions can yield compounds with different functional groups replacing the original ones.

Scientific Research Applications

Febuxostat sodium salt is a crystal form of febuxostat, a non-purine xanthine oxidase inhibitor used to manage chronic hyperuricemia in adults with gout .

Structural and Pharmaceutical Properties:

- Febuxostat is chemically known as 2-[3-cyano-4-isobutoxyphenyl]-4-methylthiazole-5-carboxylic acid .

- Febuxostat inhibits xanthine oxidase, an enzyme responsible for uric acid synthesis, reducing serum uric acid levels .

- Febuxostat sodium salt crystal form A exhibits better solubility compared to febuxostat, which is poorly water-soluble. This improved solubility can enhance the absorption of febuxostat in vivo and improve the dissolution and overall quality of pharmaceutical preparations .

- The preparation of febuxostat sodium salt crystal form A involves mild reaction conditions using ethanol and water as solvents, which is environmentally friendly and allows for convenient recycling .

- The preparation method allows for controlled industrial production, providing high yield, good reproducibility, stability, and purity of the crystal form A .

Clinical Applications and Efficacy:

- Febuxostat is used to treat chronic hyperuricemia in adults with gout, particularly when there is an inadequate response or intolerance to allopurinol .

- Febuxostat reduces serum urate levels and the incidence of gout flares .

- In clinical trials, febuxostat demonstrated rapid and significant reductions in serum uric acid levels .

- Initiating febuxostat treatment during an acute gout flare does not prolong the flare .

- Combination therapy using allopurinol and febuxostat has been successful in treating refractory gout cases .

Pharmacokinetics:

- Febuxostat has an oral availability of approximately 85%, an apparent oral clearance of 10.5 ± 3.4 L/h, and an apparent volume of distribution at steady state of 48 ± 23 L .

- The half-life of febuxostat is approximately 2 hours initially, with a terminal half-life of 9.4 ± 4.9 hours at daily doses of 40 mg or more. It is administered once daily .

ABCG2 Inhibition:

- Febuxostat can inhibit the urate transport activity of ABCG2, potentially affecting the absorption of other drugs .

- Febuxostat can enhance the intestinal absorption of certain ABCG2 substrates like sulfasalazine .

Clinical Trials Data:

| Trial | Phase II | FOCUS | FACT | APEX | EXCEL | CONFIRMS |

|---|---|---|---|---|---|---|

| Patients (n) | 153 | 116 | 760 | 1072 | 1086 | 2269 |

| Duration | 28 days | 5 years | 1 year | 1 year | 6 months | 6 months |

| Febuxostat 40 mg | 56% | 100% | 45%/50% | |||

| Febuxostat 80 mg | 76% | 82% | 74% | 72% | 47% | 67% |

| Febuxostat 120 mg | 94% | 81% | 80% | 79% | 53% | |

| Febuxostat 240 mg | ||||||

| Allopurinol 300 mg | 42%/42% |

Mechanism of Action

Molecular Targets and Pathways:

Xanthine Oxidase Inhibition: Febuxostat selectively inhibits xanthine oxidase, an enzyme involved in the conversion of hypoxanthine to xanthine and subsequently to uric acid. .

Uric Acid Reduction: The inhibition of xanthine oxidase leads to decreased serum uric acid levels, preventing the formation of uric acid crystals that cause gout.

Comparison with Similar Compounds

Efficacy in Uric Acid Reduction

Febuxostat demonstrates superior urate-lowering efficacy compared to allopurinol, particularly in patients with moderate-to-severe renal impairment. A meta-analysis of 16 randomized controlled trials (RCTs) showed that febuxostat-treated patients achieved greater reductions in SUA (mean difference: −1.24 mg/dL; 95% CI: −1.56 to −0.92) and higher rates of SUA target attainment (RR: 1.67; 95% CI: 1.45–1.93) . In a 2015 U.S. cohort study, 56% of febuxostat users achieved SUA <6.0 mg/dL vs. 35% of allopurinol users, attributed to febuxostat’s flexible dosing (up to 120 mg/day) .

Table 1: Efficacy Comparison of Febuxostat vs. Allopurinol

Renal Outcomes

Febuxostat exhibits renoprotective effects, unlike allopurinol, which may exacerbate tubulointerstitial nephritis in preclinical models . A 2025 Japanese retrospective cohort study (n = 12,450) found that febuxostat and topiroxostat (another XO inhibitor) similarly slowed estimated glomerular filtration rate (eGFR) decline (−1.2 mL/min/1.73 m²/year vs. −1.1 mL/min/1.73 m²/year) and reduced proteinuria incidence (HR: 0.89; 95% CI: 0.82–0.97) . A meta-analysis of patients with chronic kidney disease (CKD) reported that febuxostat improved eGFR (+2.1 mL/min/1.73 m²) and reduced serum creatinine (−0.21 mg/dL) more effectively than allopurinol .

Table 2: Renal Outcomes in XO Inhibitors

Pharmacokinetic and Solubility Considerations

Febuxostat’s pharmacokinetics are less dependent on renal excretion compared to allopurinol, making it safer in CKD patients . Its solubility and bioavailability are enhanced through co-crystallization strategies (e.g., with minoxidil), improving dissolution rates by 3.5-fold in aqueous media .

Biological Activity

Febuxostat, a non-purine selective xanthine oxidase (XO) inhibitor, is primarily used for the management of hyperuricemia in gout. Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile. This article provides a comprehensive overview of these aspects, supported by data tables and relevant case studies.

Febuxostat works by inhibiting xanthine oxidase, an enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By blocking this pathway, febuxostat effectively reduces serum uric acid (sUA) levels. Unlike allopurinol, febuxostat binds to both the oxidized and reduced forms of XO, leading to a more stable and effective inhibition .

Pharmacokinetics

- Absorption: Approximately 85% of febuxostat is absorbed after oral administration.

- Metabolism: It is metabolized in the liver through UDP-glucuronosyltransferase (UGT) and cytochrome P450 (CYP) enzymes. The major metabolites include 67M-1, 67M-2, and 67M-4, which are pharmacologically active .

- Half-life: The elimination half-life ranges from 5 to 8 hours, allowing for once-daily dosing.

Efficacy in Gout Management

Febuxostat has been shown to be more effective than allopurinol in achieving target sUA levels below 6 mg/dL. In clinical trials such as the FACT and APEX studies, significantly higher percentages of patients treated with febuxostat met this endpoint compared to those on allopurinol .

| Study | Febuxostat Group | Allopurinol Group | p-value |

|---|---|---|---|

| FACT | 48% (80 mg), 65% (120 mg) | 22% (300 mg) | <0.001 |

| APEX | 53% (80 mg), 62% (120 mg) | 21% (300 mg) | <0.001 |

Long-term Outcomes

Long-term studies have demonstrated that febuxostat not only lowers sUA levels but also reduces the incidence of gout flares and promotes the resolution of tophi. For instance, in a five-year follow-up study, patients maintained sUA levels below the target with minimal adverse effects .

Safety Profile

While febuxostat is generally well-tolerated, it has been associated with some adverse effects:

- Common Adverse Effects: Headache, diarrhea, abdominal pain.

- Serious Concerns: Elevated liver function tests and potential cardiovascular risks have been noted. The CARES study indicated a higher risk for cardiovascular-related death in patients treated with febuxostat compared to allopurinol .

Case Studies

- FOCUS Study : This five-year study assessed the long-term efficacy and safety of febuxostat therapy in subjects with gout. It confirmed the drug's ability to maintain sUA levels below 6.0 mg/dL with manageable side effects .

- FREED Study : The results indicated that febuxostat not only lowered uric acid but also delayed renal dysfunction progression in patients with hyperuricemia .

Q & A

Basic Research Questions

Q. How to design a pharmacokinetic study for Febuxostat sodium in human plasma?

Methodological Answer: To assess pharmacokinetics, use validated bioanalytical methods such as liquid chromatography (e.g., HPLC or LC-MS/MS). Key steps include:

- Sample Preparation: Employ protein precipitation or solid-phase extraction (e.g., Strata X polymer columns) to isolate Febuxostat from plasma .

- Calibration Standards: Prepare a linear range (e.g., 20–10,015 ng/mL) using spiked plasma samples and internal standards (e.g., Febuxostat D9) to ensure accuracy .

- Quality Control (QC): Include LLOQ, LQC, MQC, and HQC samples to validate precision and reproducibility. Freeze-thaw stability tests are critical for long-term storage validation .

Q. What experimental parameters ensure reproducibility in Febuxostat formulation studies?

Methodological Answer:

- Excipient Compatibility: Use SEM imaging to analyze drug-excipient interactions (e.g., with poloxamer-188 or croscarmellose sodium) and assess physicochemical stability .

- Dissolution Testing: Standardize conditions (pH, agitation) to evaluate fast-dissolving tablet formulations. Cross-validate results using multiple batches .

- Documentation: Follow guidelines (e.g., Beilstein Journal protocols) to detail methods in the main text and supplementary materials, ensuring independent replication .

Q. How to formulate a clinically relevant research question for Febuxostat efficacy studies?

Methodological Answer: Apply the PICO framework :

- Population: Define the cohort (e.g., hyperuricemic patients with renal impairment).

- Intervention: Specify Febuxostat dosage and administration route.

- Comparison: Use allopurinol or placebo as controls.

- Outcome: Measure serum urate reduction or adverse events.

Additionally, evaluate feasibility and novelty using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What data collection methods are suitable for Febuxostat safety trials?

Methodological Answer:

- Experimental Data: Use randomized controlled trials (RCTs) with predefined endpoints (e.g., cardiovascular events, liver toxicity).

- Qualitative Data: Conduct structured interviews to capture patient-reported outcomes (e.g., adherence challenges).

- Public Data: Incorporate adverse event reports from databases like FAERS (FDA Adverse Event Reporting System) to identify rare side effects .

Advanced Research Questions

Q. How to address contradictions in Febuxostat’s cardiovascular risk profile across studies?

Methodological Answer:

- Meta-Analysis: Pool data from RCTs (e.g., CARES and FAST trials) to resolve discrepancies in statistical power. Adjust for confounders like baseline comorbidities .

- Mechanistic Studies: Investigate off-target effects (e.g., XOR-independent pathways) using in vitro models (e.g., endothelial cell assays) .

- Peer Consultation: Engage multidisciplinary experts to critique study design and interpret conflicting results .

Q. What advanced techniques validate Febuxostat’s stability under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies: Expose Febuxostat to heat, light, and humidity, then quantify degradation products via HPLC-UV/PDA.

- Mass Spectrometry: Identify structural changes in degraded samples (e.g., oxidation byproducts) .

- Accelerated Stability Testing: Use ICH Q1A guidelines to predict shelf-life under controlled temperature/humidity .

Q. How to optimize Febuxostat’s bioavailability using novel drug delivery systems?

Methodological Answer:

- Nanoformulations: Develop lipid nanoparticles or micelles to enhance solubility. Characterize particle size via dynamic light scattering (DLS).

- In Silico Modeling: Use tools like GastroPlus® to simulate absorption kinetics and optimize release profiles .

- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling: Corrogate plasma concentrations with urate-lowering efficacy in preclinical models .

Q. What statistical approaches resolve heterogeneity in Febuxostat trial outcomes?

Methodological Answer:

- Subgroup Analysis: Stratify patients by covariates (e.g., renal function, ethnicity) to identify effect modifiers.

- Bayesian Hierarchical Models: Account for between-study variance in meta-analyses.

- Sensitivity Analysis: Test robustness by excluding outliers or adjusting for publication bias .

Q. How to design a comparative study between Febuxostat and novel urate-lowering agents?

Methodological Answer:

- Non-Inferiority Design: Set a pre-specified margin (e.g., Δ serum urate ≤0.5 mg/dL) to compare efficacy.

- Blinding: Use double-dummy techniques to maintain allocation concealment.

- Endpoint Selection: Include surrogate markers (e.g., xanthine oxidase activity) and clinical outcomes (e.g., gout flare frequency) .

Q. What methodologies ensure ethical rigor in Febuxostat trials involving vulnerable populations?

Methodological Answer:

- Informed Consent: Adapt materials for low-literacy participants using visual aids.

- Data Safety Monitoring Board (DSMB): Implement interim analyses to detect early harm signals.

- Equitable Recruitment: Use stratified sampling to include underrepresented groups (e.g., elderly, CKD patients) .

Properties

Molecular Formula |

C16H15N2NaO3S |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

sodium;2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C16H16N2O3S.Na/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20;/h4-6,9H,8H2,1-3H3,(H,19,20);/q;+1/p-1 |

InChI Key |

CNBCRDKBNDTWPM-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.